4-Quinolinamine,2-ethoxy-,1-oxide(9CI)
Description
The field of heterocyclic chemistry is foundational to the development of pharmaceuticals, agrochemicals, and materials science. Within this domain, nitrogen-containing heterocycles are of paramount importance, and the quinoline (B57606) scaffold represents a "privileged structure" due to its prevalence in a vast array of biologically active compounds. The introduction of an N-oxide functionality to the quinoline ring dramatically alters its electronic properties and reactivity, opening up new avenues for chemical transformations. This article focuses exclusively on a specific, yet underexplored member of this class: 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI), providing a structured overview of its chemical context and research potential.
Properties
CAS No. |
115282-77-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Synonyms |
4-Quinolinamine,2-ethoxy-,1-oxide(9CI) |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci and Its Precursors
Strategic Approaches for the Preparation of Substituted 4-Aminoquinoline (B48711) Scaffolds
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry and serves as the foundational structure for the target compound. Numerous synthetic strategies have been developed for its construction, ranging from classical named reactions to modern catalytic methods.
A predominant and versatile method for accessing 4-aminoquinolines is through the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized quinoline (B57606) ring. This typically involves the displacement of a leaving group, most commonly a halide, at the C4 position by an amine nucleophile. The requisite 4-chloroquinoline (B167314) precursors can be synthesized from the corresponding 4-hydroxyquinolines by treatment with reagents like phosphorus oxychloride (POCl₃). ucsf.edu The subsequent amination can be performed under various conditions, including conventional heating in solvents like ethanol (B145695) or DMF, often at elevated temperatures. nih.govfrontiersin.org To improve reaction efficiency and substrate scope, particularly for less reactive anilines, the use of Brønsted or Lewis acid catalysis has been shown to be effective. nih.gov
Beyond the SNAr approach, several cyclization strategies provide direct access to the 4-aminoquinoline system from acyclic precursors. These methods build the quinoline ring system in a convergent manner. One such strategy involves the reaction of ortho-aminobenzonitriles with β-ketoesters, which can be promoted by stoichiometric amounts of Lewis acids like FeCl₃ or SnCl₄. researchgate.net Another powerful set of methods are one-pot inter- and intramolecular cyclization/annulation reactions. For instance, a palladium-catalyzed multicomponent domino reaction involving ethynylarylamines, aryl iodides, carbon monoxide, and amines can yield 2-aryl-4-dialkylaminoquinolines in a single operation. nih.govfrontiersin.org More recently, triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles has been developed for the synthesis of novel 2-thiomethyl-3-cyano-4-aminoquinolines. nih.govfrontiersin.org
The table below summarizes some key strategic approaches for the synthesis of the 4-aminoquinoline scaffold.
| Synthetic Strategy | Key Precursors | Typical Reagents/Conditions | Advantages | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinolines, Amines | High temperature, Polar solvents (DMF, Ethanol), Acid/Base catalysis | High yields, Readily available precursors | nih.gov, ucsf.edu, frontiersin.org |
| Friedländer Annulation | 2-Aminobenzaldehydes/ketones, α-Methylene carbonyl compounds | Acid or base catalysis, High temperature | Atom economy, Direct formation of quinoline ring | pharmaguideline.com |
| Gould-Jacobs Reaction | Anilines, Ethyl ethoxymethylenemalonate | Thermal cyclization | Good for synthesizing 4-hydroxyquinolines (precursors) | wikipedia.org |
| Palladium-Catalyzed Domino Reaction | Ethynylarylamines, Aryl iodides, CO, Amines | PdCl₂(PPh₃)₂, THF, 70°C | High complexity in a single step, Access to highly substituted products | nih.gov, frontiersin.org |
| N-Heteroannulation | β-Anilino-β-(methylthio)acrylonitriles | Triflic acid | Good functional group tolerance, Good yields | nih.gov, frontiersin.org |
Regioselective N-Oxidation Protocols for Quinoline Ring Systems
The introduction of the N-oxide functionality is a critical step in the synthesis of the target molecule. N-oxidation not only alters the electronic properties of the quinoline ring but also serves as a powerful tool in synthetic strategy, enabling regioselective functionalization at positions that are otherwise difficult to access, such as C2 and C8. researchgate.netnih.gov The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking an electrophilic oxygen source.
Historically, peroxycarboxylic acids (peracids) have been the reagents of choice for the N-oxidation of heteroaromatic amines. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available peracid that efficiently oxidizes quinolines to their corresponding N-oxides in chlorinated solvents like chloroform (B151607) or dichloromethane. nih.gov The reaction kinetics of quinoline N-oxidation with perbenzoic acid have been studied in various solvents, indicating that the reaction rate is influenced by the solvent's polarity and basicity. researchgate.net
Hydrogen peroxide (H₂O₂) is a more atom-economical and environmentally benign oxidant. However, its uncatalyzed reaction with tertiary or heteroaromatic amines is often slow. nih.gov To enhance its reactivity, H₂O₂ is frequently used in conjunction with carboxylic acids (to form peracids in situ) or with catalysts. nih.govresearchgate.net For example, the oxidation of pyridine (B92270) carboxylic acids to their N-oxides has been successfully achieved using H₂O₂ with a green heteropolyacid catalyst. researchgate.net While direct application to 2-ethoxy-4-aminoquinoline is not explicitly detailed, these methods provide a strong foundation. A challenge with H₂O₂ is the potential for over-oxidation or side reactions, and the removal of excess H₂O₂ from the N-oxide product can be difficult due to the formation of stable hydrogen bonds. nih.gov
| Oxidant | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| m-CPBA | Chloroform or Dichloromethane, Room Temperature | High efficiency, Readily available | Stoichiometric waste (m-chlorobenzoic acid) | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Excess H₂O₂, Often requires catalyst or acidic medium | Atom economical, Water as byproduct | Slow reaction rate, Potential for side reactions, Difficult to remove excess oxidant | researchgate.net, nih.gov |
| H₂O₂ / Carboxylic Acid | In situ formation of peracid | Avoids handling pure peracids | Stoichiometric waste from carboxylic acid | researchgate.net |
| H₂O₂ / CO₂ | Forms peroxymonocarbonate in situ | Highly reactive oxidant system, Environmentally friendly | Requires pressure equipment for CO₂ | nih.gov |
In the pursuit of greener and more efficient synthetic methods, significant research has been directed towards catalytic and metal-free N-oxidation protocols. While the primary focus in recent literature has been on the subsequent C-H functionalization of pre-formed quinoline N-oxides, mdpi.com the development of catalytic N-oxidation itself is a key area. For instance, certain metal complexes can catalyze the oxidation using milder oxidants.
Transition-metal-free approaches are particularly attractive from an environmental and product purity standpoint. These methods often rely on activating common oxidants or employing novel, highly electrophilic oxygen transfer reagents. An example is the deoxygenative sulfonylation of quinoline N-oxides, which proceeds via a dual radical coupling process without the need for a metal catalyst. researchgate.net While this is a reaction of N-oxides, it highlights the trend towards metal-free manipulations of this functional group. The development of direct, catalytic, metal-free N-oxidation of the quinoline core often involves iodine-based catalysts or visible-light-mediated processes, which represent the cutting edge of sustainable chemistry. mdpi.com
Advanced Ethoxylation Reactions and Their Application in Quinoline Synthesis
Introducing the 2-ethoxy group onto the quinoline ring is a key transformation. The C2 position of the quinoline N-oxide is electronically activated towards nucleophilic attack. A common strategy would involve the synthesis of a 2-chloro-4-aminoquinoline-1-oxide intermediate, followed by a nucleophilic substitution with sodium ethoxide.
However, modern synthetic chemistry favors more direct C-H functionalization approaches. The N-oxide group can act as a directing group, facilitating regioselective C-H activation at the C2 position. researchgate.net While direct C-H ethoxylation is less common, related C-H alkylations and arylations of quinoline N-oxides are well-established. mdpi.com For example, Ghosh and colleagues reported a transition-metal-free regioselective alkylation of quinoline N-oxides using alcohols as alkylating reagents, promoted by hypervalent iodine reagents. researchgate.net This type of methodology could potentially be adapted for ethoxylation.
An alternative route involves the Reissert reaction, which can be used to introduce substituents at the C2 position of quinolines. While classical Reissert chemistry often installs acyl and cyano groups, modern variations could potentially be adapted for the introduction of an ethoxy precursor. A regioselective route to introduce ethoxycarbonylmethyl groups at the C2 position of N-methylquinolinium iodides has been reported, which proceeds via reaction with a ketene (B1206846) silyl (B83357) acetal. researchgate.net Although this applies to the N-alkylated quinolinium salt rather than the N-oxide, it demonstrates the feasibility of C2-functionalization.
The most practical and established route would likely proceed through a 2-chloroquinoline (B121035) intermediate. The synthesis would start from a 4-amino-2-quinolone, which can be prepared via methods like the Conrad-Limpach synthesis. pharmaguideline.com The quinolone can then be converted to the 2-chloroquinoline derivative using a chlorinating agent like POCl₃. Subsequent reaction with sodium ethoxide would yield the 2-ethoxy-4-aminoquinoline, which could then be subjected to N-oxidation.
Convergent and Divergent Synthetic Pathways to 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI)
Convergent Pathway: A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages.
Strategy 1: One fragment could be a suitably substituted aniline (B41778) and the other a fragment to form the pyridine ring. For example, an aniline could be reacted with a β-ketoester bearing an ethoxy group to construct the 2-ethoxy-4-hydroxyquinoline scaffold via the Conrad-Limpach synthesis. This intermediate could then be converted to a 4-chloro derivative, aminated at C4, and finally N-oxidized.
Strategy 2 (More plausible):
Synthesize 4-amino-2-chloroquinoline. This can be achieved from 2,4-dichloroquinoline (B42001) by selective amination at the more reactive C4 position.
Perform ethoxylation at the C2 position by reacting with sodium ethoxide to form 4-amino-2-ethoxyquinoline.
In the final step, perform a regioselective N-oxidation using an oxidant like m-CPBA or a catalyzed H₂O₂ system to yield the target molecule.
Divergent Pathway: A divergent pathway starts from a common intermediate that is then elaborated in different directions to introduce the required functional groups.
Strategy 1:
Begin with a readily available quinoline derivative, such as 4-hydroxyquinoline.
Perform N-oxidation to get 4-hydroxyquinoline-1-oxide.
Chlorinate both the C2 and C4 positions to get 2,4-dichloroquinoline-1-oxide.
Selectively substitute the C4-chloro group with an amino group. This is feasible due to the higher reactivity of the C4 position towards nucleophiles.
Finally, substitute the C2-chloro group with an ethoxy group using sodium ethoxide to arrive at the final product. The order of the two substitution steps could potentially be reversed.
The choice between these pathways would depend on the relative reactivity of the intermediates and the chemoselectivity of each step. The convergent pathway where N-oxidation is the final step is often preferable as the N-oxide group can complicate earlier reactions or be sensitive to certain reagents.
Integration of Green Chemistry Principles in the Synthesis of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com The synthesis of complex molecules like quinolines offers numerous opportunities to apply these principles.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating many of the classical reactions used to build the quinoline scaffold, such as the Friedländer and Doebner-von Miller syntheses. tandfonline.comnih.gov Microwave irradiation can lead to significantly reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating. tandfonline.com
Green Solvents and Catalysts: Traditional quinoline syntheses often employ harsh conditions and hazardous reagents like concentrated sulfuric acid. tandfonline.com Modern approaches focus on using more environmentally benign solvents like water or ethanol. acs.org The use of recyclable, heterogeneous catalysts, such as magnetic nanoparticles (e.g., ZrO₂/Fe₃O₄), offers significant advantages in terms of catalyst recovery and reuse, minimizing waste. acs.orgacs.org For instance, the Friedländer synthesis has been successfully performed in ethanol using the recyclable solid acid catalyst Amberlyst-15. acs.org
Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs) are highly valued from a green chemistry perspective as they combine several starting materials in a single operation to form a complex product, maximizing atom economy and reducing the number of workup and purification steps. tandfonline.com The palladium-catalyzed domino reaction for synthesizing 4-aminoquinolines is a prime example of such an approach. nih.govfrontiersin.org
Safer Reagents: In the N-oxidation step, replacing stoichiometric peracids with catalytic systems using hydrogen peroxide as the terminal oxidant is a key green improvement. H₂O₂ is an ideal oxidant as its only byproduct is water. researchgate.net Developing metal-free catalytic systems for this transformation further enhances the green credentials of the synthesis. mdpi.comnih.gov
By carefully selecting reaction pathways and conditions—for example, employing a microwave-assisted, solid-acid catalyzed cyclization to form the quinoline core, followed by a catalytic H₂O₂-mediated N-oxidation—the synthesis of 4-Quinolinamine, 2-ethoxy-, 1-oxide can be made significantly more sustainable and environmentally friendly. tandfonline.comnih.govacs.org
Solvent-Free and Microwave/Ultrasound-Assisted Synthetic Routes
The application of microwave irradiation and ultrasound energy has significantly advanced the synthesis of quinoline derivatives by reducing reaction times, often increasing yields, and enabling solvent-free conditions. nih.govresearchgate.net These techniques offer substantial advantages over classical thermal heating methods. nih.gov
Microwave-assisted synthesis has proven particularly effective for the preparation of 4-hydroxy-2-quinolinone precursors. semanticscholar.org One approach involves the single-step reaction of aniline with diethylmalonate using p-toluenesulfonic acid as a catalyst under microwave irradiation. semanticscholar.org This method provides a rapid and convenient alternative to traditional thermal synthesis. semanticscholar.org Furthermore, solvent-free microwave-assisted procedures have been developed for synthesizing 4-hydroxyquinolinones, highlighting the green chemistry benefits of this technology. researchgate.net Research has shown that reactions under microwave irradiation can be significantly faster and, in some cases, produce higher yields compared to conventional heating. nih.gov For instance, a patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinone compounds from a quinoline raw material and water, promoted by 2-chloroacetate or 2-bromoacetate, which proceeds rapidly and with high selectivity. google.com
Ultrasound-assisted synthesis, or sonochemistry, offers another efficient route to quinoline cores. nih.gov It facilitates chemical reactions through acoustic cavitation, leading to reduced reaction times and high yields. nih.govresearchgate.net A notable example is the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation to produce 2-substituted quinolines. researchgate.net Similarly, a rapid (15-minute) and efficient synthesis of a series of 4-alkoxy-6-methoxy-2-methylquinolines has been established using ultrasound energy in an open-vessel system, achieving satisfactory yields (45–84%) and high purity (≥95%). nih.gov These methods demonstrate the potential of ultrasound to accelerate the synthesis of key quinoline intermediates with reduced environmental cost. nih.gov
| Method | Precursor/Derivative | Key Reagents/Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Microwave | 4-Hydroxy-2-quinolinones | Aniline, Diethylmalonate, p-toluenesulfonic acid | Microwave Irradiation | 3 min | High | semanticscholar.org |
| Microwave | 2-Quinolinone-fused γ-lactones | Fenton's reagent | 130 °C, Microwave | 10 s | 33-45% | nih.gov |
| Conventional | 2-Quinolinone-fused γ-lactones | Fenton's reagent | Thermal Heating | 4 h | N/A | nih.gov |
| Ultrasound | 2-Substituted quinolines | Aniline, Aldehydes, SnCl₂·2H₂O | 35 kHz, Water | Rapid | Good | researchgate.net |
| Ultrasound | 4-Alkoxy-6-methoxy-2-methylquinolines | N/A | Ultrasound Energy | 15 min | 45-84% | nih.gov |
Catalytic Approaches and Reagent Design for Sustainable Synthesis
Sustainable synthesis of complex molecules like 4-Quinolinamine, 2-ethoxy-, 1-oxide relies heavily on the development of novel catalysts and reagents that improve efficiency and minimize waste. This includes transition-metal catalysis, nanocatalysis, and metal-free strategies.
A key step in synthesizing quinoline N-oxides is the controlled oxidation of the quinoline nitrogen. An operationally simple and chemoselective method has been demonstrated for the synthesis of 2-alkyl-4-quinolone N-oxides through the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. researchgate.net This heterogeneous catalytic hydrogenation procedure allows for the preparation of the N-oxide products in good yield and high purity. researchgate.net
For the construction of the quinoline ring itself, nanocatalysis offers a green and sustainable approach. Various nanoparticles, such as nano copper oxide (CuO), copper(I) iodide (CuI), and magnetic copper ferrite (B1171679) (CuFe₂O₄), have been employed as efficient and often reusable catalysts. nih.gov For example, CuFe₂O₄ nanoparticles have been used for the synthesis of quinoline derivatives in aqueous media, with the catalyst being easily recoverable using a magnet for subsequent reuse. nih.gov These methods often proceed under solvent-free conditions or in green solvents like water or ethanol, aligning with the principles of sustainable chemistry. nih.govnih.gov
Reagent and reaction design also play a crucial role in achieving synthetic efficiency and selectivity. The preparation of 2-chloro-4-ethoxy-quinoline, a vital intermediate for the target compound, requires the regioselective ethoxylation of 2,4-dichloroquinoline. A study found that using 18-crown-6 (B118740) ether as an additive in dimethylformamide (DMF) as the solvent allowed for the C4-ethoxylation to proceed with very good yield and selectivity over the C2 position. nih.gov This demonstrates how thoughtful reagent selection can overcome challenges in regioselectivity. Additionally, metal-free approaches, such as the intramolecular cyclization of 2-aminochalcones using a solid acid catalyst like Amberlyst®-15 to form dihydroquinolin-4-ones, provide a sustainable alternative to metal-catalyzed processes. mdpi.com
| Method/Approach | Target Precursor/Derivative | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | 2-Alkyl-4-quinolone N-oxides | 5 wt% Pt/Al₂O₃ | Controlled partial hydrogenation of a nitro group. | researchgate.net |
| Nanocatalysis | Quinoline derivatives | CuFe₂O₄ nanoparticles | Magnetically recoverable and reusable; aqueous media. | nih.gov |
| Nanocatalysis | Polysubstituted quinolines | Nickel oxide (NiO) NPs | Catalyst for Friedländer annulation. | nih.gov |
| Reagent Design | 2-Chloro-4-ethoxy-quinoline | Sodium ethoxide with 18-crown-6 ether | High regioselectivity for C4-ethoxylation. | nih.gov |
| Metal-Free Synthesis | Dihydroquinolin-4-ones | Amberlyst®-15 (solid acid) | Intramolecular cyclization under metal-free conditions. | mdpi.com |
Mechanistic Elucidation of Reactions and Transformations Involving 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci
Detailed Analysis of Nucleophilic and Electrophilic Reactivity Patterns of the Quinoline (B57606) N-Oxide Moiety
The quinoline N-oxide group significantly alters the electron distribution within the heterocyclic ring system, thereby dictating its reactivity towards both nucleophiles and electrophiles. The oxygen atom of the N-oxide is nucleophilic and can react with electrophiles, while the positions ortho and para to the N-oxide (C2 and C4) become electron-deficient and thus susceptible to nucleophilic attack. thieme-connect.de The presence of an ethoxy group at the C2 position and an amino group at the C4 position in 4-Quinolinamine, 2-ethoxy-, 1-oxide further modulates this reactivity.
The N-oxide oxygen, with its negative charge, is a soft nucleophile, readily participating in reactions with various electrophiles. thieme-connect.denih.gov This nucleophilicity is fundamental to many of the transformations that quinoline N-oxides undergo. For instance, activation of the N-oxide with an electrophilic reagent enhances the electrophilicity of the C2 and C4 positions, facilitating nucleophilic substitution. thieme-connect.de
Conversely, the electron-withdrawing nature of the N-oxide makes the quinoline ring, particularly the C2 and C4 positions, electrophilic. masterorganicchemistry.com This allows for direct nucleophilic attack, a key step in many functionalization reactions. In the case of 4-Quinolinamine, 2-ethoxy-, 1-oxide, the electronic interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing N-oxide creates a nuanced reactivity profile. The amino group at C4 and the ethoxy group at C2, both being electron-donating, can increase the electron density of the ring, potentially moderating the electrophilicity at these positions. However, the N-oxide's influence generally dominates, rendering the C2 and C4 positions susceptible to nucleophilic attack. nih.govnih.gov
An electrochemical study on the reaction of quinoline N-oxides with morpholine (B109124) demonstrated that the regioselectivity of amination (at C2 or C4) is highly dependent on the solvent. mdpi.commdpi.com This suggests that the solvent can play a crucial role in modulating the electrophilic character of the different positions on the quinoline ring. For instance, in dichloromethane, 4-substitution is favored, while in acetonitrile, 2-substitution is the primary outcome. mdpi.com This highlights the subtle balance of electronic effects and reaction conditions in determining the site of nucleophilic attack.
Furthermore, the concept of hard and soft acids and bases (HSAB) is relevant in understanding the reactivity. nih.gov Soft electrophiles will preferentially react with the soft nucleophilic N-oxide oxygen. nih.gov The electrophilicity of the quinoline ring itself can be enhanced through protonation or coordination to a Lewis acid, making it more susceptible to attack by even weak nucleophiles. frontiersin.orgresearchgate.net
Intramolecular Rearrangement Reactions and Pericyclic Transformations of the N-Oxide Group
The N-oxide functionality in quinoline derivatives is not merely a passive directing group; it can actively participate in a variety of intramolecular rearrangements and pericyclic transformations, often triggered by thermal or photochemical stimuli.
The photochemistry of quinoline N-oxides is a particularly rich area, leading to a variety of rearranged products. acs.orgrsc.orgacs.org Irradiation of quinoline N-oxides can lead to the formation of intermediates like oxaziridines, which can then rearrange to give quinolones or open to form benzoxazepines. rsc.orgpublish.csiro.au The specific outcome is often dependent on the substitution pattern and the solvent used. For instance, the photochemical rearrangement of 2-substituted quinoline N-oxides in methanol (B129727) can yield 1-substituted-quinolin-2(1H)-ones, where the substituent from the C2 position migrates to the nitrogen atom. publish.csiro.au In aprotic solvents like acetonitrile, the formation of 3,1-benzoxazepines can be the major initial pathway. publish.csiro.au The presence of a methoxy (B1213986) group has been shown to have a significant directing effect on these photoreactions. rsc.org
Photochemical cycloadditions represent another important class of reactions for quinoline derivatives. nih.govnih.govacs.org These reactions can be used to rapidly build molecular complexity by transforming the planar aromatic system into a three-dimensional structure. nih.govacs.org While much of the work has focused on quinolines themselves, the principles can be extended to their N-oxide counterparts. These cycloadditions can occur between the quinoline ring and alkenes, leading to various regioisomeric products. nih.govnih.gov Recent advancements have also demonstrated visible-light photocatalyzed peri-(3+2) cycloadditions of quinolines with alkynes to synthesize aza-acenaphthenes. acs.org These reactions often proceed through excited-state intermediates and can be influenced by Lewis acids or photosensitizers. nih.govacs.org
Directed C-H Functionalization and Cross-Coupling Reactions at the Quinoline Core
The N-oxide group has emerged as a powerful directing group for the regioselective C-H functionalization of the quinoline core. This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis has been extensively used for the C-H functionalization of quinoline N-oxides. nih.gov A notable reaction is the direct C-H alkenylation at the C2 position. capes.gov.bracs.orgnih.gov This process can proceed without the need for an external oxidant, as the N-oxide itself can act as an internal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. capes.gov.bracs.orgnih.gov The proposed mechanism involves the direct C-H bond activation of the quinoline N-oxide by the palladium catalyst, followed by a Heck-type coupling with an olefin. capes.gov.bracs.org The resulting alkenylated quinoline N-oxide then oxidizes the Pd(0) to Pd(II), releasing the final 2-alkenylated quinoline product. capes.gov.br Heterogeneous palladium catalysts have also been developed for this transformation, offering advantages in terms of catalyst recovery and reuse. thieme-connect.com Computational studies have provided deeper insights into the mechanism of Pd(II)-catalyzed C-H activation of quinoline N-oxides, suggesting that the regioselectivity (C2 vs. C8) can be influenced by the palladium precursor and reaction conditions. rsc.org
Table 1: Examples of Palladium-Catalyzed C-H Alkenylation of Quinoline N-Oxides
| Catalyst | Olefin | Product | Yield (%) | Reference |
| Pd(OAc)₂ | Styrene | 2-(2-Phenylvinyl)quinoline | 95 | capes.gov.br, nih.gov |
| Pd(OAc)₂ | Ethyl acrylate | Ethyl 3-(quinolin-2-yl)acrylate | 85 | thieme-connect.com |
| POLITAG-Pd(II) | Ethyl acrylate | Ethyl 3-(quinolin-2-yl)acrylate | 75 (1st run) | thieme-connect.com |
Rhodium-Catalyzed Functionalization and Other Metal-Mediated Processes
Rhodium catalysts have proven to be highly effective for the C-H functionalization of quinoline N-oxides, particularly at the C8 position. acs.orgibs.re.kracs.org This provides a complementary regioselectivity to the more common C2 functionalization. Rh(III)-catalyzed direct alkylation and alkynylation at C8 can be achieved under mild conditions with a broad substrate scope. acs.orgibs.re.kr The N-oxide acts as a directing group, leading to the formation of a five-membered rhodacycle intermediate which is key for the regioselective C-H activation at C8. acs.org These reactions demonstrate excellent functional group tolerance. acs.orgibs.re.kr
Beyond palladium and rhodium, other transition metals like copper have also been employed in the functionalization of quinoline N-oxides. mdpi.comnih.gov For example, copper-catalyzed amination reactions have been reported. mdpi.com The development of new catalytic systems continues to expand the toolbox for the selective modification of the quinoline scaffold. nih.govchemrxiv.orgrsc.orgnih.govmdpi.com
Table 2: Examples of Rhodium-Catalyzed C-H Functionalization of Quinoline N-Oxides at C8
| Catalyst System | Coupling Partner | Product Type | Reference |
| [RhCpCl₂]₂/AgSbF₆ | Alkene | C8-Alkylated Quinoline N-Oxide | acs.org, ibs.re.kr |
| [RhCpCl₂]₂/AgSbF₆ | Alkyne | C8-Alkynylated Quinoline N-Oxide | acs.org, ibs.re.kr |
| [RhCpCl₂]₂/AgOAc | N-Bromosuccinimide | C8-Brominated Quinoline N-Oxide | acs.org |
| [RhCpCl₂]₂/AgOAc | N-Fluorobis(phenylsulfonyl)imide | C8-Amidated Quinoline N-Oxide | acs.org |
Redox Chemistry and Radical Generation Pathways of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI)
The redox behavior of quinoline N-oxides is a cornerstone of their chemical reactivity and biological activity. The N-oxide functional group can undergo reduction, leading to the formation of various reactive intermediates, including free radicals. This reactivity is central to the compound's mechanism of action in different chemical and biological systems.
The core of this reactivity lies in the N-oxide bond. Quinoline N-oxide derivatives can be reduced electrochemically or by chemical and biological reducing agents. nih.gov This reduction often proceeds via single-electron transfer (SET) steps. For analogous compounds like 4-nitroquinoline (B1605747) N-oxide (4-NQO), enzymatic reduction by flavin-containing enzymes, such as cytochrome P450 reductase, has been shown to generate a radical anion. nih.gov This intermediate can then participate in further reactions, including the transfer of an electron to molecular oxygen to produce a superoxide (B77818) anion radical. nih.gov While the electron-withdrawing nitro group of 4-NQO facilitates this reduction, the electron-donating amino group in 4-Quinolinamine, 2-ethoxy-, 1-oxide would modulate its redox potential, though the fundamental pathway of radical generation via reduction of the N-oxide moiety remains a key potential mechanism.
Electron Spin Resonance (ESR) spectroscopy has been a critical tool in identifying such transient radical species. For instance, ESR studies have successfully detected and characterized the anion radicals of 4-NQO, providing concrete evidence for these intermediates. nih.gov
Another significant pathway for radical generation is the photochemical fragmentation of the N-O bond. rsc.org Research on general quinoline N-oxide core structures demonstrates that visible light irradiation can induce cleavage of the N-oxide bond, providing access to radical intermediates. rsc.org This photo-reactivity allows for applications in synthetic chemistry, such as in Minisci-type alkylation reactions where the quinoline N-oxide acts as a photo-oxidant in its excited state. rsc.org
Electrochemical methods have also been employed to initiate reactions involving quinoline N-oxides. In copper-catalyzed electrochemical reactions, quinoline N-oxides can react with nucleophiles like morpholine, a process that involves radical intermediates and can lead to the functionalization of the quinoline ring, for example, at the 4-position. nih.gov
Kinetic and Thermodynamic Aspects of Critical Reactions
The rates and outcomes of reactions involving quinoline derivatives are governed by both kinetic and thermodynamic principles. The interplay between these factors determines the final product distribution, especially in reactions where multiple pathways are possible.
Kinetic vs. Thermodynamic Control In many chemical reactions, a distinction can be made between the kinetically and thermodynamically controlled products.
Kinetic Control: Under conditions where the reaction is irreversible (e.g., low temperatures), the major product is the one that is formed the fastest. Its formation proceeds via the transition state with the lowest activation energy. masterorganicchemistry.com
Thermodynamic Control: Under conditions where the reaction is reversible (e.g., higher temperatures), the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. masterorganicchemistry.com
For reactions involving substituted quinolines, factors such as steric hindrance and electronic effects of the substituents can influence the activation energies of different pathways, while the stability of the final products (e.g., the substitution pattern of a double bond) determines the thermodynamic outcome. masterorganicchemistry.commasterorganicchemistry.com
Influence of Substituents and Reaction Conditions The reactivity of the quinoline ring system is highly sensitive to its substitution pattern and the reaction conditions, particularly pH. For related heterocyclic compounds like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ), mechanistic studies have provided quantitative data on these effects. The basicity of the molecule, indicated by the pKa of its protonated form, is crucial for its reactivity. rsc.org Hydrolysis of EEDQ, for example, proceeds through its protonated form, and the reaction rate profile is 'bell-shaped' with respect to pH, indicating a complex dependence on the concentrations of the protonated reagent and the nucleophile (e.g., H₂O or HO⁻). rsc.org
For 4-Quinolinamine, 2-ethoxy-, 1-oxide, both the N-oxide oxygen and the 4-amino group are potential sites for protonation. The specific pKa values associated with these groups would be critical determinants of the compound's reactivity under different pH conditions. The protonation state would influence the molecule's electronic properties and its susceptibility to nucleophilic or electrophilic attack.
Kinetic parameters for the interaction of related compounds have been determined in biological contexts. For example, EEDQ's inhibition of the renal Na+/H+ antiporter was found to be concentration-dependent, affecting both the maximum activity (Vmax) and the Michaelis constant (Km) of the transporter. nih.gov This highlights how kinetic studies can elucidate the mechanism of action at a molecular level.
Table 1: Kinetic and Thermodynamic Data for Related Quinoline Derivatives This table presents data for analogous compounds to illustrate the types of kinetic and thermodynamic parameters relevant to the study of 4-Quinolinamine, 2-ethoxy-, 1-oxide.
| Compound/System | Parameter | Value | Conditions / Significance | Source |
| 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) | pKa (of protonated form) | 4.22 | Indicates basicity, crucial for reactivity in hydrolysis. | rsc.org |
| EEDQ Inhibition of Na+/H+ Antiporter | Vmax (Control) | 5.51 fluorescence units·mg protein⁻¹·s⁻¹ | Maximum rate of Na+/H+ exchange without inhibitor. | nih.gov |
| EEDQ Inhibition of Na+/H+ Antiporter | Vmax (with EEDQ) | 2.03 fluorescence units·mg protein⁻¹·s⁻¹ | EEDQ decreases the maximum activity of the transporter. | nih.gov |
| EEDQ Inhibition of Na+/H+ Antiporter | Km (Control) | 14.1 mM | Substrate concentration at half-maximal velocity. | nih.gov |
| EEDQ Inhibition of Na+/H+ Antiporter | Km (with EEDQ) | 8.7 mM | EEDQ alters the apparent affinity of the transporter. | nih.gov |
In Depth Theoretical and Computational Investigations of 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Conformational Analysis and Potential Energy Surface Mapping
The presence of the flexible ethoxy group necessitates a conformational analysis to identify the most stable conformers and the energy barriers between them. This would involve systematically rotating the single bonds of the ethoxy group and calculating the energy at each step to map out the potential energy surface. This process helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (advanced interpretation, not basic identification)
Computational methods can predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), which can then be compared to experimental data to understand the nature of electronic transitions. rsc.org Similarly, calculations of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be performed. Advanced interpretation would involve correlating specific calculated vibrational modes or chemical shifts to the electronic structure and bonding within the molecule, going beyond simple spectral identification.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
To understand the behavior of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI) in a solution, molecular dynamics (MD) simulations would be employed. These simulations model the movement of the molecule and surrounding solvent molecules over time. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the amine or N-oxide groups and protic solvents. MD simulations also provide insights into how the molecule might interact with other molecules, which is crucial for understanding its behavior in a biological or chemical system.
Transition State Characterization and Reaction Pathway Elucidation through Computational Modeling
For any chemical reaction involving this compound, computational modeling can be used to elucidate the reaction mechanism. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This provides valuable information about the reaction's feasibility, kinetics, and the step-by-step process of bond breaking and formation.
Advanced Spectroscopic and Structural Characterization of 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci
High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the solution-state structure of organic molecules. For 4-Quinolinamine, 2-ethoxy-, 1-oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.
2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR techniques are indispensable for deciphering complex spin systems and establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the molecule. For the quinoline (B57606) core, COSY would establish the connectivity of the aromatic protons. Similarly, it would show the coupling between the methylene (B1212753) and methyl protons of the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with directly attached carbon atoms. It would be used to definitively assign the carbon signals of the quinoline ring and the ethoxy substituent based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular skeleton, for instance, by showing correlations from the ethoxy protons to the C2 carbon of the quinoline ring, and from the amino protons to carbons C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY data would be vital for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the ethoxy group and the protons on the quinoline ring.
Solid-State NMR for Polymorphism and Crystal Packing Analysis
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. By analyzing the chemical shifts and quadrupolar coupling constants in the solid state, ssNMR can differentiate between polymorphs and provide information about the local environment of each atom in the crystal lattice. For 4-Quinolinamine, 2-ethoxy-, 1-oxide, ¹³C and ¹⁵N ssNMR would be particularly informative for understanding the packing arrangement and intermolecular interactions in the crystalline form.
Detailed Vibrational Spectroscopy (FTIR, Raman) for Specific Bond Vibrations and Molecular Symmetry
FTIR Spectroscopy: The FTIR spectrum of 4-Quinolinamine, 2-ethoxy-, 1-oxide would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, the N-O stretching of the N-oxide moiety, and C=C and C=N stretching vibrations of the quinoline ring. The C-O stretching of the ethoxy group would also be a prominent feature.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds often give rise to strong Raman signals. For this compound, the vibrations of the quinoline ring system would be particularly well-defined in the Raman spectrum.
By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering a fingerprint of the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula of 4-Quinolinamine, 2-ethoxy-, 1-oxide can be unequivocally confirmed.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify characteristic neutral losses, such as the loss of the ethoxy group or the oxygen atom from the N-oxide. This information corroborates the structure determined by NMR spectroscopy.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.gov If suitable crystals of 4-Quinolinamine, 2-ethoxy-, 1-oxide can be grown, this technique can provide precise atomic coordinates, allowing for the detailed analysis of its solid-state conformation.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The data obtained from single-crystal X-ray diffraction allows for the creation of a detailed model of the molecule in the crystal lattice. From this model, precise geometric parameters can be extracted.
Table 1: Hypothetical Bond Lengths for 4-Quinolinamine, 2-ethoxy-, 1-oxide
| Bond | Expected Length (Å) |
|---|---|
| N1-O1 | ~1.30 |
| C2-O2 | ~1.35 |
| C4-N2 | ~1.38 |
| C=C (aromatic) | ~1.39 - 1.42 |
| C-C (aromatic) | ~1.36 - 1.45 |
Table 2: Hypothetical Bond Angles for 4-Quinolinamine, 2-ethoxy-, 1-oxide
| Angle | Expected Value (°) |
|---|---|
| C2-N1-C9a | ~120 |
| N1-C2-C3 | ~122 |
| C3-C4-C4a | ~118 |
Table 3: Hypothetical Torsion Angles for 4-Quinolinamine, 2-ethoxy-, 1-oxide
| Torsion Angle | Expected Value (°) |
|---|---|
| C3-C2-O2-C(ethoxy) | ~0 or ~180 |
These tables present hypothetical, yet chemically reasonable, values for the geometric parameters of 4-Quinolinamine, 2-ethoxy-, 1-oxide, based on known structures of similar compounds. The actual experimental values would provide a definitive picture of the molecule's conformation and any steric or electronic effects influencing its geometry.
Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The molecular structure of 4-Quinolinamine, 2-ethoxy-, 1-oxide, featuring an amino group, an ethoxy group, and a quinoline N-oxide core, suggests the potential for a variety of intermolecular interactions that would dictate its solid-state architecture.
π-π Stacking: The aromatic quinoline ring system is expected to facilitate π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a common feature in the crystal structures of quinoline derivatives nih.gov. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) would influence the stability and electronic properties of the crystal. The presence of the N-oxide and amino substituents would modulate the electron density of the aromatic system, thereby influencing the nature and strength of these π-π interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Photophysical Properties
The electronic absorption and emission properties of 4-Quinolinamine, 2-ethoxy-, 1-oxide are anticipated to be governed by the π-conjugated system of the quinoline ring, modified by the electronic effects of the amino, ethoxy, and N-oxide groups.
UV-Vis Absorption: The UV-Vis spectrum would likely exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the quinoline N-oxide chromophore. The amino group, being a strong electron-donating group, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline N-oxide. The ethoxy group would also contribute to this effect, though to a lesser extent. The N-oxide group itself significantly influences the electronic structure and, consequently, the absorption spectrum. For comparison, studies on other substituted quinolines and their N-oxides have detailed how substituent positioning and nature affect the UV-Vis absorption bands.
Fluorescence and Phosphorescence: Many quinoline derivatives are known to be fluorescent. The presence of the amino group is often associated with enhanced fluorescence quantum yields. It is plausible that 4-Quinolinamine, 2-ethoxy-, 1-oxide would exhibit fluorescence, with the emission wavelength being sensitive to solvent polarity due to potential intramolecular charge transfer (ICT) character in the excited state. However, without experimental data, the fluorescence quantum yield and lifetime remain unknown. Phosphorescence, if it occurs, would be observable at longer wavelengths and would be more readily detected at low temperatures in a rigid matrix. The photophysical properties of various fluorescent amino-substituted heterocyclic compounds have been extensively studied, providing a basis for what might be expected.
| Spectroscopic Technique | Expected Observations | Influencing Factors |
| UV-Vis Spectroscopy | π-π* and n-π* transitions | Amino and ethoxy groups (bathochromic shift), N-oxide group, solvent polarity |
| Fluorescence Spectroscopy | Potential emission | Amino group (enhancement), solvent polarity (solvatochromism), temperature |
| Phosphorescence Spectroscopy | Possible at low temperatures | Spin-orbit coupling, presence of heavy atoms (not applicable here), rigid matrix |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)
For chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) to be applicable, the molecule must be chiral. In its ground state, 4-Quinolinamine, 2-ethoxy-, 1-oxide is not inherently chiral as it does not possess a stereocenter and lacks axial or planar chirality.
However, if the molecule were to be derivatized with a chiral moiety or if it could adopt a stable, non-superimposable conformation (atropisomerism), then chiroptical methods would be relevant for its enantiomeric characterization. For instance, the introduction of a chiral center in the ethoxy group (e.g., (S)- or (R)-2-butoxy group) would render the molecule chiral. In such a case, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophore, providing information about the absolute configuration of the chiral center. There is a body of research on chiral N-oxides and their application in asymmetric catalysis, where chiroptical properties are key to their characterization. Without a source of chirality, however, 4-Quinolinamine, 2-ethoxy-, 1-oxide is expected to be chiroptically silent.
Derivatization and Selective Functionalization Strategies for 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci
Modification of the Ethoxy Group: Ether Cleavage, Transesterification, and Chain Extension Reactions
The 2-ethoxy group on the quinoline (B57606) N-oxide core is a key site for structural modification. Ether cleavage reactions can be employed to unmask a hydroxyl group, which can then serve as a handle for further functionalization. Common reagents for ether cleavage include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting 2-hydroxy-4-aminoquinoline N-oxide can then undergo various reactions, including O-alkylation or acylation.
Transesterification offers a pathway to diversify the alkoxy group. While direct transesterification of the 2-ethoxy group may be challenging, a two-step sequence involving ether cleavage followed by Williamson ether synthesis with a new alcohol provides a versatile alternative. This allows for the introduction of a wide range of alkoxy groups with varying chain lengths and functionalities.
Chain extension reactions can be envisioned through multi-step synthetic sequences. For instance, the ethoxy group could be converted to a leaving group, such as a tosylate, after initial dealkylation to the hydroxyl. Subsequent nucleophilic substitution with a suitable carbon nucleophile could then extend the carbon chain at the C2 position.
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| Ether Cleavage | HBr, acetic acid, heat; or BBr3, dichloromethane | 2-Hydroxy-4-aminoquinoline N-oxide | Introduction of a reactive hydroxyl group for further functionalization. |
| Transesterification (via two steps) | 1. Ether Cleavage (e.g., HBr) 2. Williamson Ether Synthesis (e.g., NaH, R-X) | 2-Alkoxy-4-aminoquinoline N-oxide | Diversification of the alkoxy substituent to modulate physicochemical properties. |
| Chain Extension | 1. Dealkylation to hydroxyl 2. Conversion to leaving group (e.g., TsCl) 3. Nucleophilic substitution | 2-Alkyl-4-aminoquinoline N-oxide | Introduction of longer or more complex alkyl chains. |
Regioselective Functionalization at the Amino Group and Ring Nitrogen Atom
The presence of both an amino group at the C4 position and a nitrogen atom within the quinoline ring, which is also an N-oxide, presents opportunities for regioselective functionalization. The primary amino group is a nucleophilic site that can readily undergo acylation, alkylation, and sulfonylation reactions. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines.
The N-oxide moiety can direct electrophilic attack to specific positions on the quinoline ring, but it can also be a site of reaction itself. Deoxygenation of the N-oxide can be achieved using reagents like phosphorus trichloride (B1173362) (PCl3) or by catalytic hydrogenation. This restores the parent quinoline structure and can be a strategic step in a multi-step synthesis. Furthermore, the N-oxide can activate the C2 and C4 positions for nucleophilic substitution, although the existing substituents at these positions in the title compound will influence the reactivity.
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Amino Group | Acylation | Acyl chloride, pyridine (B92270) | N-(2-ethoxy-1-oxido-4-quinolinyl)amide |
| Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-Alkyl/Aryl-4-amino-2-ethoxyquinoline N-oxide |
| Ring Nitrogen (N-oxide) | Deoxygenation | PCl3 or H2, Pd/C | 4-Amino-2-ethoxyquinoline |
Strategies for Direct C-H Activation and Functionalization at Unactivated Positions
Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of the quinoline core. The N-oxide group can act as a directing group in these reactions, facilitating functionalization at the C8 position. Palladium-catalyzed C-H arylation, for example, could introduce aryl groups at this position, significantly increasing molecular complexity.
Radical-based C-H functionalization methods also present viable strategies. For example, Minisci-type reactions, which involve the addition of alkyl radicals to electron-deficient N-heterocycles, could potentially be used to introduce alkyl groups at positions not readily accessible through other means. The electron-withdrawing nature of the N-oxide group makes the quinoline ring susceptible to such radical additions.
Photoredox catalysis has emerged as a mild and efficient approach for C-H functionalization. In the context of quinoline N-oxides, this could enable a variety of transformations, including alkylation, arylation, and trifluoromethylation, at various positions on the ring, depending on the specific photocatalyst and reaction conditions employed.
Synthesis of Complex Molecular Architectures Utilizing 4-Quinolinamine, 2-ethoxy-, 1-oxide (9CI) as a Building Block
The functional handles present on 4-Quinolinamine, 2-ethoxy-, 1-oxide (9CI) make it a valuable building block for the synthesis of more complex molecular architectures. The amino group can be a key participant in cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the quinoline core.
The quinoline N-oxide scaffold can also be incorporated into larger molecules through cross-coupling reactions. For instance, if a haloaryl group were introduced at the C8 position via C-H activation, subsequent Suzuki or Sonogashira coupling reactions could be used to append further molecular fragments.
Furthermore, the combination of the amino group and the potential for modification at the C2 position allows for the construction of libraries of compounds with diverse substitution patterns. This is particularly relevant in the context of medicinal chemistry, where the quinoline scaffold is a common pharmacophore.
Development of Functionalized Materials and Conjugates Incorporating Quinoline N-Oxide Moieties
The unique electronic and photophysical properties of quinoline N-oxides make them attractive candidates for incorporation into functional materials. For instance, the quinoline N-oxide moiety could be attached to a polymer backbone to create materials with specific optical or sensing properties. The amino group provides a convenient point of attachment for such polymerization or for grafting onto surfaces.
Conjugation of 4-Quinolinamine, 2-ethoxy-, 1-oxide (9CI) to biomolecules, such as peptides or oligonucleotides, is another area of interest. The resulting conjugates could have applications in diagnostics or as therapeutic agents. The amino group can be readily modified to introduce a linker suitable for bioconjugation chemistry.
Roles and Applications of 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci As a Synthetic Intermediate and Advanced Reagent
Utilization in the Multistep Synthesis of Diverse Heterocyclic Scaffolds
The 4-aminoquinoline (B48711) N-oxide framework is a valuable starting point for the construction of more complex, fused heterocyclic systems. The presence of the N-oxide functionality activates the quinoline (B57606) ring, particularly at the C2 and C4 positions, for nucleophilic attack. Simultaneously, the amino group at the C4 position can participate in various condensation and cyclization reactions.
While specific examples for 4-Quinolinamine, 2-ethoxy-, 1-oxide are not extensively documented, the general reactivity of related compounds suggests its potential in synthesizing fused quinoline heterocycles. For instance, the synthesis of fused tetracyclic systems containing a quinoline nucleus is an area of significant interest due to their wide-ranging biological properties. nih.gov Methods such as one-pot domino reactions, microwave-assisted synthesis, and various catalyzed cyclization reactions are commonly employed to build upon the quinoline core. nih.gov The amino group of the target compound could react with various electrophiles to initiate the formation of new rings, leading to novel polycyclic aromatic systems.
Furthermore, the N-oxide group itself can be a source of reactivity. Deoxygenative functionalization of quinoline N-oxides allows for the introduction of various substituents at the C2 position. nih.gov This suggests that 4-Quinolinamine, 2-ethoxy-, 1-oxide could be a precursor to a variety of 2-substituted 4-aminoquinolines, which are themselves important building blocks in medicinal chemistry.
Participation in Metal-Catalyzed Transformations and Cross-Coupling Reactions
The quinoline scaffold is a common participant in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct evidence for the participation of 4-Quinolinamine, 2-ethoxy-, 1-oxide in such reactions is scarce, the inherent properties of the molecule suggest its potential utility.
The presence of the amino group and the quinoline nitrogen could allow the molecule to act as a ligand for various transition metals. The resulting metal complexes could exhibit catalytic activity in a range of transformations. For example, metal complexes with amino- and imino-based pyridine (B92270) ligands are known to be effective in asymmetric catalysis. researchgate.net By analogy, complexes of 4-Quinolinamine, 2-ethoxy-, 1-oxide could potentially catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. semanticscholar.org
Furthermore, the quinoline ring itself can be functionalized via metal-catalyzed processes. Palladium-catalyzed reactions are frequently used for the derivatization of quinoline systems. researchgate.net Although the ethoxy group at the C2 position might influence the reactivity, it is conceivable that the target compound could undergo cross-coupling reactions at other positions of the quinoline ring, provided suitable activating groups are present or introduced.
Precursor for Novel Nitrogen-Containing Ligands and Organocatalysts
The structure of 4-Quinolinamine, 2-ethoxy-, 1-oxide, with its multiple nitrogen and oxygen atoms, makes it an attractive candidate as a precursor for the synthesis of novel nitrogen-containing ligands and organocatalysts. The amino group provides a reactive handle for further functionalization, allowing for the attachment of other coordinating groups or chiral auxiliaries.
Nitrogen-containing ligands are of paramount importance in coordination chemistry and homogeneous catalysis. nih.gov The quinoline moiety itself is a well-established coordinating unit. By modifying the amino group of the target compound, a diverse library of bidentate or tridentate ligands could be synthesized. These ligands could then be used to form complexes with various metals, leading to catalysts with unique reactivity and selectivity. nih.gov
In the realm of organocatalysis, chiral amines and their derivatives are widely used to promote a variety of asymmetric transformations. The 4-aminoquinoline scaffold, when appropriately modified to incorporate chiral elements, could serve as a platform for the development of new organocatalysts. The rigidity of the quinoline ring system could provide a well-defined chiral environment, leading to high levels of stereocontrol in catalyzed reactions.
Potential Applications in Materials Science as a Monomer or Functional Building Block
The aromatic and functionalized nature of 4-Quinolinamine, 2-ethoxy-, 1-oxide suggests its potential as a monomer or a functional building block in materials science. The amino group can be used as a point of polymerization or for grafting onto polymer backbones, introducing the quinoline N-oxide functionality into the material.
Quinoline derivatives are known to possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The incorporation of the 4-aminoquinoline N-oxide unit into a polymer chain could lead to materials with tailored optical and electronic properties.
Furthermore, the N-oxide group can act as a hydrogen bond acceptor, potentially influencing the self-assembly and morphology of materials. The ability to form ordered structures is crucial for applications in areas such as organic electronics and nanotechnology. While specific studies on the use of 4-Quinolinamine, 2-ethoxy-, 1-oxide in materials science are not prominent, the fundamental characteristics of the molecule make it a promising candidate for exploration in this field.
Role in Advanced Analytical and Chromatographic Methodologies (e.g., as a derivatization agent or internal standard in complex mixture analysis)
In analytical chemistry, derivatization is often employed to enhance the detectability and chromatographic behavior of analytes. The amino group of 4-Quinolinamine, 2-ethoxy-, 1-oxide makes it a potential derivatizing agent for compounds containing electrophilic functional groups, such as carboxylic acids or isocyanates. The resulting derivatives would incorporate the quinoline chromophore, which could facilitate their detection by UV-Vis or fluorescence spectroscopy.
Moreover, in quantitative analysis using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), an internal standard is often used to improve the accuracy and precision of the method. An ideal internal standard should be a compound that is structurally similar to the analyte but not present in the sample. Given its unique substitution pattern, 4-Quinolinamine, 2-ethoxy-, 1-oxide could potentially serve as an internal standard for the analysis of other quinoline derivatives or related compounds. Its distinct retention time and mass spectral fragmentation pattern would allow for its reliable identification and quantification.
While specific applications of 4-Quinolinamine, 2-ethoxy-, 1-oxide in this capacity have not been reported, its chemical properties make it a plausible candidate for use in the development of new analytical methods for the analysis of complex mixtures.
Future Research Trajectories and Methodological Challenges for 4 Quinolinamine,2 Ethoxy ,1 Oxide 9ci
Development of Highly Efficient and Atom-Economical Synthetic Approaches
A primary objective for future research will be the development of more efficient and sustainable methods for the synthesis of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI) and its analogues. Current synthetic strategies for substituted quinoline (B57606) N-oxides often involve multi-step sequences. For instance, a common approach involves the N-oxidation of a pre-functionalized quinoline. researchgate.net Another route proceeds via the cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com
Future efforts should focus on convergent and atom-economical strategies. This could involve:
Direct C-H Functionalization: Developing methods for the direct and regioselective introduction of the ethoxy and amino groups onto a simpler quinoline N-oxide precursor. While C-H activation of quinoline N-oxides is known, directing this functionalization to the C2 and C4 positions simultaneously or sequentially with high selectivity remains a challenge. rsc.orgnih.gov
Novel Cyclization Strategies: Exploring new modes of cyclization to form the quinoline N-oxide ring system with the desired substituents already in place.
| Synthetic Strategy | Advantages | Challenges |
| Direct C-H Functionalization | High atom economy, reduced step count | Achieving high regioselectivity at C2 and C4 |
| One-Pot Syntheses | Increased efficiency, reduced waste | Complex reaction design and optimization |
| Novel Cyclization Strategies | Access to diverse analogues | Discovery of new and effective cyclization precursors and conditions |
Exploration of Novel Reactivity and Unprecedented Transformations
The electronic nature of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI), with its electron-rich pyridine (B92270) ring due to the ethoxy and amino substituents and the coordinating N-oxide group, suggests a rich and underexplored reactivity profile. The N-oxide can act as an internal oxidant and a directing group for C-H activation. researchgate.net Future research should aim to uncover novel transformations, moving beyond the established chemistry of simpler quinoline N-oxides.
Key areas for exploration include:
Catalytic Asymmetric Transformations: Utilizing the N-oxide and potentially the amino group as coordinating sites for chiral catalysts to achieve enantioselective functionalization at various positions of the quinoline core.
[3+2] and [3+3] Cycloadditions: While 1,3-dipolar cycloadditions of quinoline N-oxides have been reported, the specific electronic properties of this compound could lead to novel cycloaddition pathways with different dipolarophiles. organic-chemistry.org
Deoxygenative Functionalization: Exploring reactions that involve the removal of the N-oxide oxygen with concomitant functionalization at the C2 position or other sites. Metal-free deoxygenative C2-heteroarylation has been demonstrated for quinoline N-oxides and could be expanded. nih.gov
Rational Design of Derivatives with Tailored Electronic and Steric Properties
The ability to systematically modify the structure of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI) is crucial for fine-tuning its properties for specific applications. The introduction of different substituents at the amino group, the ethoxy group, or other positions on the quinoline ring can have a profound impact on the molecule's electronic and steric characteristics.
Future work in this area should focus on:
Modulating Redox Potential: Investigating how the introduction of electron-withdrawing or electron-donating groups at various positions influences the redox properties of the quinoline N-oxide, which is critical for its role in catalytic cycles.
Tuning Ligand Properties: The N-oxide and amino groups can act as bidentate or monodentate ligands for metal centers. Systematically altering the steric bulk and electronic nature of the substituents will allow for the rational design of ligands with tailored coordination properties.
Controlling Regioselectivity: The substituents' electronic and steric influence on the regioselectivity of further functionalization reactions, such as C-H activation at the C8 position versus other sites, needs to be systematically studied. rsc.orgacs.org
| Derivative Type | Targeted Property | Potential Application |
| N-Acylated/Alkylated Amino Derivatives | Modified solubility and steric bulk | Ligand design, materials science |
| Analogues with different C2-alkoxy groups | Tuned electronic effects and stability | Catalysis, medicinal chemistry |
| Substituents on the Benzenoid Ring | Altered redox potential and photophysical properties | Electronic materials, sensors |
Advanced In-Situ Spectroscopic Monitoring and Kinetic Studies of Reactions
A deeper understanding of the reaction mechanisms involving 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI) is essential for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques can provide real-time information on the formation and consumption of reactants, intermediates, and products.
Future research should employ techniques such as:
In-situ FTIR and Raman Spectroscopy: To monitor the vibrational modes of the N-O bond and other key functional groups during a reaction, providing insights into the coordination of the N-oxide to catalysts and the breaking/formation of bonds. rsc.org
In-situ NMR Spectroscopy: To identify and characterize transient intermediates that may not be observable by other methods.
In-situ Fluorescence Spectroscopy: If the compound or its derivatives are fluorescent, this technique can be used to track reaction progress and potentially visualize reaction processes in real-time. rsc.org
These studies will enable the elucidation of detailed kinetic profiles and reaction mechanisms, moving beyond postulated pathways to experimentally verified models. rsc.org
Enhanced Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. rsc.orgacs.org For 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI), computational models can provide invaluable insights into its structure, electronics, and reaction pathways.
Future computational efforts should focus on:
Accurate Prediction of Regioselectivity: Developing robust computational models that can accurately predict the site of functionalization (e.g., C2 vs. C8) under different catalytic conditions. rsc.orgacs.org These models should account for the subtle interplay of steric and electronic effects of the ethoxy and amino substituents.
Modeling Transition States: Calculating the transition state energies for various potential reaction pathways to understand kinetic barriers and identify the most favorable mechanisms. acs.org
Simulating Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) for proposed intermediates to aid in their experimental identification.
| Computational Model | Research Question | Impact on Research |
| DFT Calculations | What is the most likely site of C-H activation? | Guides experimental design for selective functionalization. rsc.orgacs.org |
| Transition State Search | What is the energy barrier for a novel cycloaddition? | Assesses the feasibility of a proposed reaction. acs.org |
| TD-DFT Calculations | What are the predicted UV-Vis absorption and emission spectra? | Aids in the design of photoactive materials and sensors. |
Potential for Integration into Supramolecular and Nanoscale Chemical Systems
The structural and electronic features of 4-Quinolinamine, 2-ethoxy-, 1-oxide(9CI) make it an attractive building block for the construction of more complex supramolecular assemblies and functional nanomaterials.
Future research in this direction could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the N-oxide and amino groups as coordinating sites to construct extended networks with interesting catalytic, sensing, or gas sorption properties.
Self-Assembled Monolayers: Investigating the ability of derivatives of this compound to form ordered structures on surfaces, which could have applications in molecular electronics or as functional coatings.
Fluorescent Sensors: The quinoline core is a known fluorophore. By incorporating this unit into larger systems, it may be possible to develop sensors where the binding of an analyte modulates the fluorescence output, potentially through mechanisms like excited-state intramolecular proton transfer (ESIPT). acs.org
Q & A
Q. What are the recommended protocols for synthesizing 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) while minimizing decomposition risks?
Synthesis should prioritize avoiding conditions that promote oxidation or thermal degradation. Based on analogous quinoline derivatives (e.g., 8-Aminoquinoline in ), reactions should be conducted under inert atmospheres (e.g., nitrogen) and at controlled temperatures below 145°C to prevent decomposition into toxic gases like nitrogen oxides . Use non-polar solvents (e.g., dichloromethane) to reduce reactivity with oxidizing agents. Post-synthesis, confirm purity via HPLC or NMR, referencing the InChI identifier (1S/C12H14N2O2) in for structural validation .
Q. How should researchers handle and store 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) to ensure stability?
Storage conditions must align with guidelines for similar quinoline amines ():
- Store in airtight, light-resistant containers under dry, inert gas (argon).
- Maintain temperatures between 2–8°C to slow aging and degradation.
- Avoid proximity to oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Regularly monitor sample integrity using mass spectrometry to detect early signs of decomposition.
Q. What analytical techniques are most effective for characterizing this compound?
Recommended methods include:
- High-Resolution Mass Spectrometry (HRMS): Use the exact molecular formula (C12H14N2O2, MW 218.25) from to confirm mass accuracy .
- NMR Spectroscopy: Compare 1H/13C NMR spectra against computational predictions (e.g., using InChI-based tools) to verify substituent positions .
- X-ray Crystallography: For resolving crystal structure, ensure slow evaporation of solvents like acetonitrile to obtain high-quality crystals.
Advanced Research Questions
Q. How can researchers resolve contradictory data in reactivity studies of 4-Quinolinamine,2-ethoxy-,1-oxide(9CI)?
Contradictions often arise from variable experimental conditions. For example:
- pH Sensitivity: Test reactivity across a pH gradient (3–10) to identify optimal conditions, as quinoline derivatives often show pH-dependent tautomerism .
- Solvent Effects: Compare reaction outcomes in polar aprotic (DMF) vs. non-polar solvents (toluene) to isolate solvent-specific pathways.
- Control for Oxidative Byproducts: Use FT-IR to detect trace nitrogen oxides (peaks ~1300–1500 cm⁻¹) that may skew results .
Q. What computational strategies are suitable for modeling the electronic properties of this compound?
Leverage the InChI descriptor (1S/C12H14N2O2) in to build DFT models:
- Optimize geometry using B3LYP/6-31G(d) basis sets.
- Calculate HOMO-LUMO gaps to predict redox behavior.
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
Validate models against experimental UV-Vis spectra (λmax ~300–350 nm for quinoline derivatives).
Q. How can the biological activity of this compound be evaluated in vitro, and what are key methodological pitfalls?
Follow protocols from related studies (e.g., ):
- Cytotoxicity Assays: Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa), ensuring dissolution in DMSO ≤0.1% to avoid solvent toxicity.
- ROS Detection: Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species, accounting for autofluorescence of the quinoline core.
- Pitfalls:
- False positives from compound aggregation; include dynamic light scattering (DLS) controls.
- Metabolism interference; use cytochrome P450 inhibitors in hepatocyte co-cultures .
Q. What advanced synthetic routes enable selective functionalization of the ethoxy or amine groups?
- Ethoxy Group Modification: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after converting the ethoxy to a leaving group (e.g., triflate).
- Amine Functionalization: Protect the amine with Boc anhydride, perform alkylation/acylation, then deprotect under acidic conditions (TFA/DCM) .
Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and characterize intermediates via HRMS.
Methodological Frameworks for Experimental Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?
- Feasibility: Pilot stability tests (TGA/DSC) to ensure compound integrity under proposed conditions .
- Novelty: Focus on understudied properties (e.g., photodynamic therapy potential) using UV-Vis excitation profiles.
- Ethical Compliance: Adhere to SDS guidelines () for waste disposal to prevent environmental release .
- Relevance: Align with trends in quinoline-based drug discovery (e.g., antimalarial/anticancer agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
